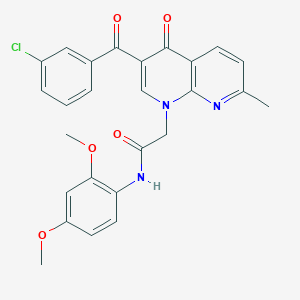

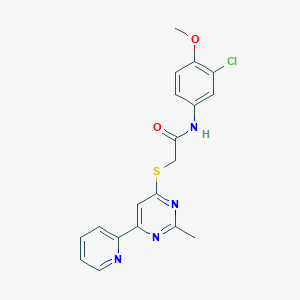

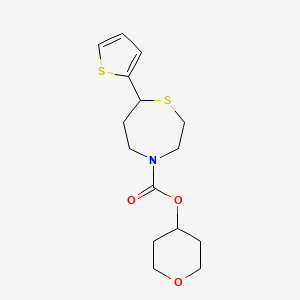

![molecular formula C18H15F2NO2S B2837824 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide CAS No. 2034359-21-0](/img/structure/B2837824.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Specifically, it has a benzo[b]thiophene moiety, which is a fused ring system consisting of a benzene ring and a thiophene ring . The molecule also contains a difluorobenzamide group, which suggests the presence of a benzene ring with two fluorine atoms and an amide group .

Molecular Structure Analysis

The molecular structure of similar compounds, like 2-(benzo[b]thiophen-2-yl)pyridine-based compounds, have been determined using techniques like single-crystal X-ray diffraction . This technique could potentially be used to determine the structure of the compound .Chemical Reactions Analysis

The chemical reactions involving benzo[b]thiophene derivatives can be quite complex. For instance, they can undergo Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . The exact reactions that “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide” can undergo would depend on its precise molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, benzothiophene is a white solid with a melting point of 32 °C and a boiling point of 221 °C . The properties of “this compound” could be different due to the presence of additional functional groups.Aplicaciones Científicas De Investigación

Molecular Characterization and Supramolecular Aggregation

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide is part of a study that explores the molecular structure and supramolecular aggregation of closely related benzamide derivatives. These compounds, including variants with different substituents on the benzamide ring, have been synthesized and structurally characterized to understand their molecular conformations and modes of supramolecular aggregation. The study reveals that despite similar molecular conformations, these compounds exhibit different modes of supramolecular aggregation due to variations in hydrogen bonding and π-π stacking interactions, which could influence their solubility, stability, and interaction with biological molecules (Sagar et al., 2018).

Antiproliferative and Anticancer Potential

The antiproliferative and anticancer potential of compounds related to this compound has been investigated. Studies have identified that thiophene substituted derivatives show significant antiproliferative activity against various cancer cell lines, including human colon carcinoma and non-small cell lung cancer cells. These compounds have been found to induce cell-cycle arrest and apoptosis, suggesting their potential as novel therapeutic agents in cancer treatment. The presence of a thiophene ring and specific substituents enhances their anticancer activity, providing a basis for further exploration of similar compounds in cancer research (Jiao et al., 2009).

Antibacterial Activity

Research has also demonstrated the antibacterial potential of benzamide derivatives against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibit bactericidal activity, suggesting their utility in developing new antibacterial agents. The structure-activity relationship explored in these studies provides insights into the design of benzamide derivatives with enhanced antibacterial properties, addressing the growing issue of antibiotic resistance (Zadrazilova et al., 2015).

Direcciones Futuras

The future directions for research on this compound would depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be further studied for potential use in pharmaceuticals . Additionally, its synthesis process could be optimized, or new synthetic routes could be explored .

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO2S/c1-18(23,15-9-11-5-2-3-8-14(11)24-15)10-21-17(22)16-12(19)6-4-7-13(16)20/h2-9,23H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAMESIXVGMCLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

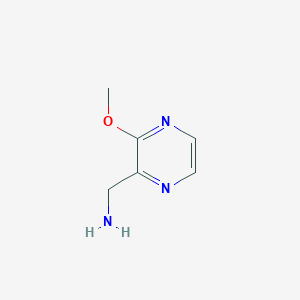

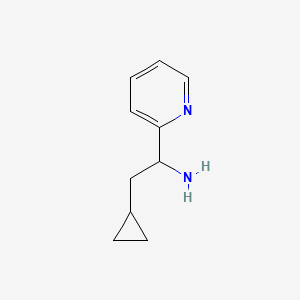

![3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2837743.png)

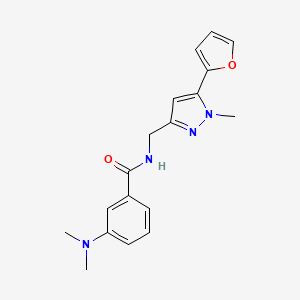

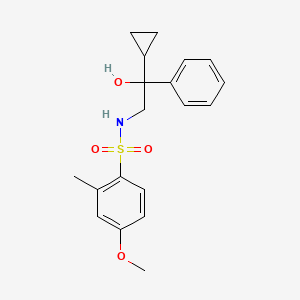

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2837749.png)

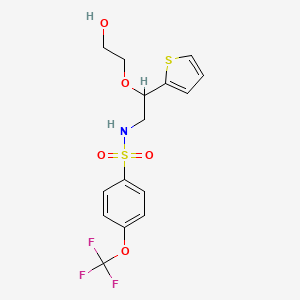

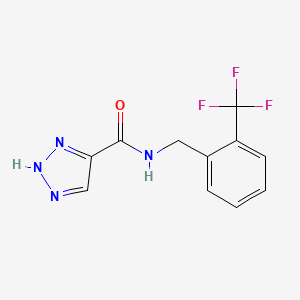

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2837752.png)

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2837756.png)